Trisodium;3-carboxy-2-oxidopentanedioate
Description
Trisodium;3-carboxy-2-oxidopentanedioate is a trisodium salt derived from a modified pentanedioic acid structure, featuring additional carboxy and oxido functional groups. Its chemical formula can be inferred as Na₃C₆H₅O₈, reflecting three sodium ions bonded to a polycarboxylate anion. This compound likely exhibits properties typical of trisodium polycarboxylates, such as high water solubility, chelation capabilities, and buffering capacity. While direct studies on this specific compound are scarce, its structural analogs (e.g., trisodium citrate, trisodium phosphate) suggest applications in food additives, pharmaceuticals, or industrial processes requiring metal ion sequestration .
Properties
IUPAC Name |
trisodium;3-carboxy-2-oxidopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q-1;3*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDJGRMOUEISY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])[O-])C(=O)O)C(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Trisodium Citrate (Na₃C₆H₅O₇)
- Structural Differences : Trisodium citrate lacks the oxido group and has one fewer carboxy group compared to Trisodium;3-carboxy-2-oxidopentanedioate.
- Functional Properties: Chelation: Citrate’s three carboxylate groups enable moderate metal ion binding, commonly used in anticoagulants (e.g., blood collection tubes) . Rheological Impact: At 14.4% concentration, trisodium citrate reduces yield point by 37.3% and increases consistency index by 20.5% compared to lower concentrations, indicating non-Newtonian fluid behavior .
- Applications : Food preservation, pH regulation, and medical anticoagulation.
Trisodium Phosphate (Na₃PO₄)
- Structural Differences : Features a phosphate anion instead of a carboxylate backbone.
- Functional Properties :
- Applications : Detergents, water treatment, and food emulsification.
Tripotassium Phosphate (K₃PO₄)
- Cationic Differences : Potassium ions (K⁺) instead of sodium (Na⁺) alter solubility and ionic strength.
- Functional Properties :
Key Research Findings and Data Tables
Table 1: Comparative Properties of Trisodium Salts
Table 2: Rheological Impact of Trisodium Citrate (Example Analog)
| Trisodium Citrate Concentration (w/w%) | Yield Point Reduction | Consistency Index Increase |
|---|---|---|
| 0.48% | Baseline | Baseline |
| 14.4% | 37.3% | 20.5% |
Discussion of Unique Attributes
This compound’s additional oxido and carboxy groups likely enhance its chelation efficiency compared to citrate or phosphate salts. This could make it advantageous in niche applications such as:
- Specialized Detergents : Improved binding of hard water ions (Ca²⁺, Mg²⁺).
- Pharmaceutical Stabilizers : Enhanced solubility and metal ion sequestration in drug formulations.
- Industrial Catalysts : Participation in redox reactions due to the oxido group.
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